molecular formula C5H11NO4S B554994 L-Methionine sulfone CAS No. 7314-32-1

L-Methionine sulfone

Cat. No.: B554994
CAS No.: 7314-32-1
M. Wt: 181.21 g/mol
InChI Key: UCUNFLYVYCGDHP-BYPYZUCNSA-N
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Description

L-Methionine sulfone is an organic compound that belongs to the class of amino acids. It is a derivative of L-methionine, where the sulfur atom is oxidized to a sulfone group. This compound is characterized by its molecular formula C5H11NO4S and a molecular weight of 181.21 g/mol . This compound is typically found as a white crystalline powder and is known for its stability and solubility in water.

Biochemical Analysis

Biochemical Properties

L-Methionine sulfone plays a significant role in biochemical reactions, particularly in the context of oxidative stress and protein modification. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with glutamate synthase and gamma-glutamyl transpeptidase, acting as a complexing agent to study their conformational structures and stereospecificity . These interactions are crucial for understanding the enzyme activity and protein folding mechanisms.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving the silkworm Bombyx mori, this compound was used to study pupae development, indicating its role in developmental biology . Additionally, its impact on oxidative stress responses and protein repair mechanisms highlights its importance in maintaining cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Methionine sulfone can be synthesized through the oxidation of L-methionine. One common method involves using hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure complete oxidation of the sulfur atom to the sulfone group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions to achieve high yields and purity. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: L-Methionine sulfone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.

    Substitution: The sulfone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

L-Methionine sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-methionine sulfone involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging reactive oxygen species and protecting proteins from oxidative damage. The compound can also modulate enzyme activities, particularly those involved in redox reactions, such as methionine sulfoxide reductases .

Comparison with Similar Compounds

L-Methionine sulfone can be compared with other sulfur-containing amino acid derivatives:

    L-Methionine sulfoxide: An intermediate oxidation product of L-methionine, less oxidized than the sulfone.

    L-Cysteic acid: Another sulfur-containing amino acid derivative, but with a different oxidation state and functional group.

    L-Methionine sulfoximine: A compound with a similar structure but different oxidation state and biological activity.

Uniqueness: this compound is unique due to its high oxidation state and stability, making it a valuable compound for studying oxidative processes and as a reagent in various chemical reactions .

Properties

IUPAC Name

(2S)-2-amino-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUNFLYVYCGDHP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7314-32-1
Record name L-Methionine sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7314-32-1
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Record name Methionine sulfone
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Record name L-methionine sulfone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03790
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Record name (S)-amino-4-(methylsulphonyl)butyric acid
Source European Chemicals Agency (ECHA)
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Record name METHIONINE SULFONE
Source FDA Global Substance Registration System (GSRS)
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Record name Methionine sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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